

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)thiazole
Cat. No.:	B1288848

[Get Quote](#)

CAS Number: 1209458-80-9

This technical guide provides a comprehensive overview of **2-Bromo-5-(trifluoromethyl)thiazole**, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, outlines a probable synthetic route, and discusses its potential applications in medicinal chemistry.

Core Chemical and Physical Properties

2-Bromo-5-(trifluoromethyl)thiazole is a halogenated and trifluoromethylated thiazole derivative. The presence of the trifluoromethyl group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **2-Bromo-5-(trifluoromethyl)thiazole**

Property	Value	Reference
CAS Number	1209458-80-9	[3] [4]
Molecular Formula	C ₄ HBrF ₃ NS	[3] [4]
Molecular Weight	232.02 g/mol	[5]
Physical State	Liquid	[4]
Purity	Typically ≥95%	[4]
IUPAC Name	2-bromo-5-(trifluoromethyl)-1,3-thiazole	[4]
Smiles Code	FC(C1=CN=C(Br)S1)(F)F	[3]
InChI Key	UFZHUWFGWBQZTL- UHFFFAOYSA-N	[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-5-(trifluoromethyl)thiazole** is not readily available in peer-reviewed literature, a plausible synthetic pathway can be inferred from established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[\[6\]](#)[\[7\]](#) The following represents a generalized, hypothetical protocol.

Hypothetical Synthesis of **2-Bromo-5-(trifluoromethyl)thiazole**

The synthesis would likely proceed in a multi-step fashion, starting from a readily available trifluoromethylated precursor.

Step 1: Synthesis of a suitable α -haloketone (Notional Experiment)

A key intermediate would be an α -haloketone bearing the trifluoromethyl group. The specific starting materials and reaction conditions would need to be optimized.

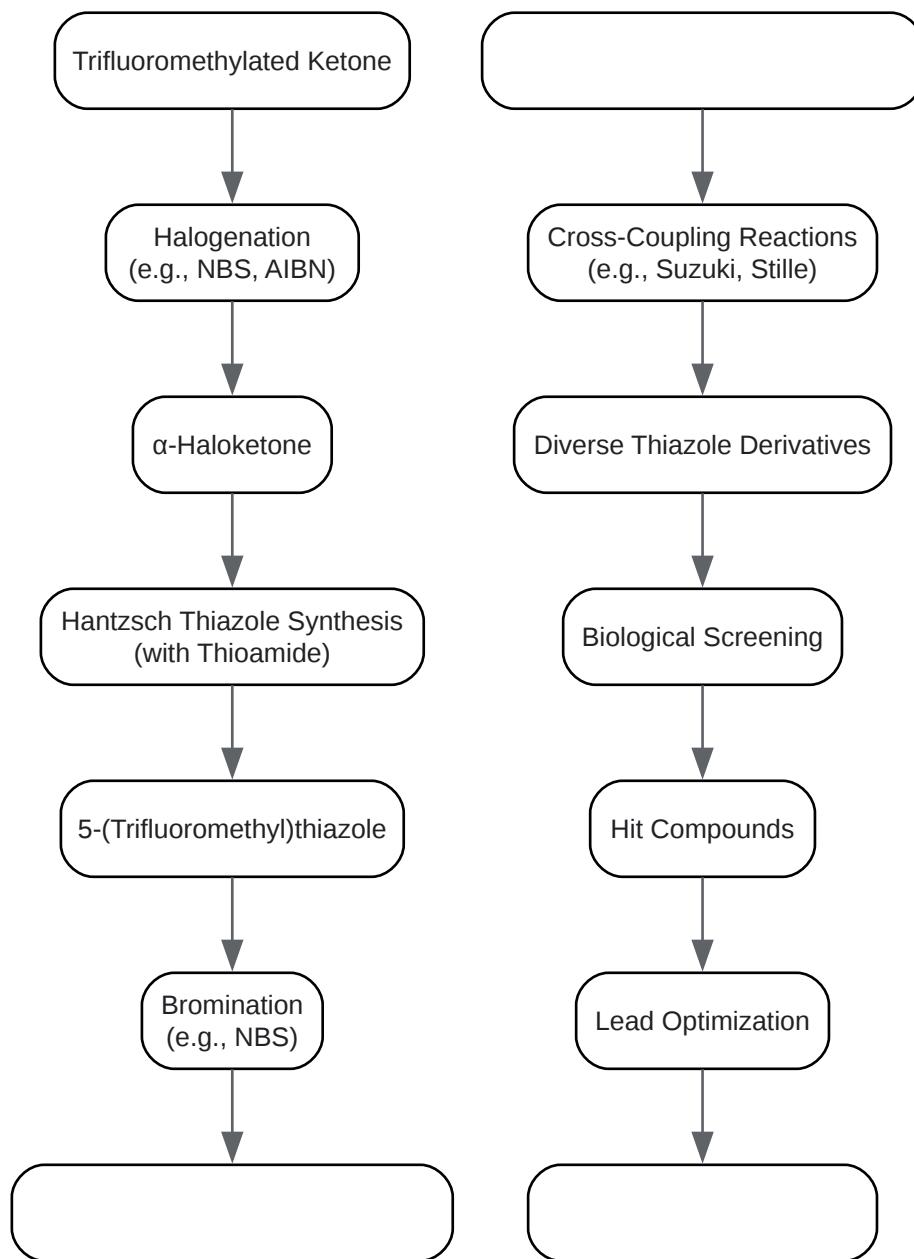
- Materials: A suitable trifluoromethylated ketone, a halogenating agent (e.g., N-Bromosuccinimide), a radical initiator (e.g., AIBN), and an appropriate solvent (e.g., carbon

tetrachloride).

- Procedure:
 - Dissolve the trifluoromethylated ketone in the chosen solvent in a round-bottom flask.
 - Add the halogenating agent and the radical initiator.
 - Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography to yield the α -haloketone.

Step 2: Hantzsch Thiazole Synthesis (Notional Experiment)

The synthesized α -haloketone would then be reacted with a thioamide to form the thiazole ring.


- Materials: The α -haloketone from Step 1, a simple thioamide (e.g., thioformamide), and a suitable solvent (e.g., ethanol).
- Procedure:
 - Dissolve the α -haloketone and the thioamide in the solvent in a round-bottom flask.
 - Reflux the reaction mixture for several hours, monitoring by TLC.
 - After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting 2-unsubstituted-5-(trifluoromethyl)thiazole by column chromatography.

Step 3: Bromination of the Thiazole Ring (Notional Experiment)

The final step would involve the bromination of the thiazole ring at the 2-position.

- Materials: 5-(trifluoromethyl)thiazole from Step 2, a brominating agent (e.g., N-Bromosuccinimide or bromine), and a suitable solvent (e.g., acetic acid or chloroform).
- Procedure:
 - Dissolve the 5-(trifluoromethyl)thiazole in the solvent in a flask protected from light.
 - Slowly add the brominating agent at a controlled temperature (e.g., 0 °C).
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Quench the reaction with a solution of sodium thiosulfate.
 - Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain **2-Bromo-5-(trifluoromethyl)thiazole**.

Workflow of Hypothetical Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-bromo-2-(bromomethyl)thiazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. myskinrecipes.com [myskinrecipes.com]
- 3. 1209458-80-9 | 2-Bromo-5-(trifluoromethyl)thiazole | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-BROMO-5-(TRIFLUOROMETHYL)THIAZOLE | 1209458-80-9 [chemicalbook.com]
- 6. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288848#2-bromo-5-trifluoromethyl-thiazole-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

